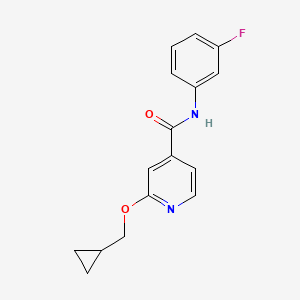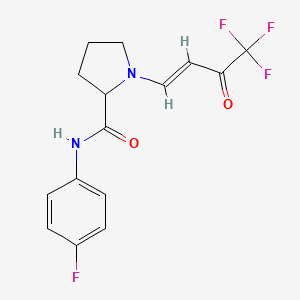
Ethyl 6-methyl-4-(phenylsulfanyl)-3-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-methyl-4-(phenylsulfanyl)-3-quinolinecarboxylate is a useful research compound. Its molecular formula is C19H17NO2S and its molecular weight is 323.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticoccidial Activities
Ethyl 6-methyl-4-(phenylsulfanyl)-3-quinolinecarboxylate and its derivatives have been studied for their potential anticoccidial activities. Wan Yu-liang (2012) synthesized three ethyl 6-arylmethoxy-7-methyl-4-hydroxy-3-quinolinecarboxylates and evaluated their anticoccidial activities, finding that ethyl 6-benzyloxy-7-methyl-4-hydroxy-3-quinolinecarboxylate had significant activity against Eimeria in chicken diets (Wan Yu-liang, 2012). Similarly, Zhang et al. (2010) designed and synthesized a series of ethyl 6-alkoxy-7-phenyl-4-hydroxy-3-quinolinecarboxylates, which showed promising anticoccidial activities against Eimeria tenella (Yuanyuan Zhang et al., 2010).
Synthesis and Applications in Organic Chemistry
Pokhodylo and Obushak (2019) utilized a reaction involving this compound for the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, demonstrating a novel application in organic synthesis (N. Pokhodylo & M. Obushak, 2019).
Synthesis of Heterocycles
Allin et al. (2005) explored the use of 2-(2-Bromophenyl)ethyl groups, closely related to this compound, for synthesizing tri- and tetra-cyclic heterocycles in radical cyclisation reactions onto azoles (S. M. Allin et al., 2005).
Photovoltaic Properties
H. Zeyada, M. El-Nahass, and M. M. El-Shabaan (2016) investigated the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, indicating potential applications in organic–inorganic photodiode fabrication (H. Zeyada et al., 2016).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 6-methyl-4-phenylsulfanylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S/c1-3-22-19(21)16-12-20-17-10-9-13(2)11-15(17)18(16)23-14-7-5-4-6-8-14/h4-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAUJNRNSHWWKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1SC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B3010599.png)

![4-[2-(4-Fluorophenoxy)-2-methylpropanoyl]morpholine-3-carbonitrile](/img/structure/B3010603.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate](/img/structure/B3010606.png)


![N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide](/img/structure/B3010615.png)

![3-(4-Ethoxybenzoyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B3010617.png)
![4-ethyl-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3010618.png)
![N-(5-{[2-(1-pyrrolidinylcarbonyl)phenyl]sulfanyl}-2-pyridinyl)acetamide](/img/structure/B3010619.png)
![2-[[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B3010620.png)

